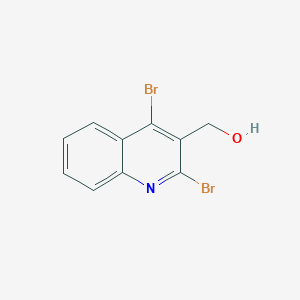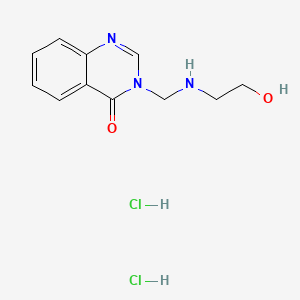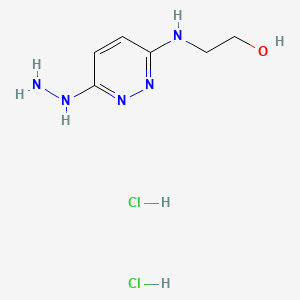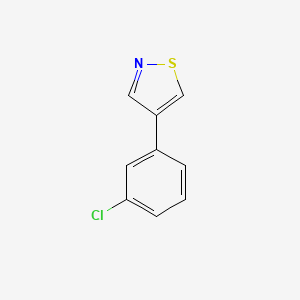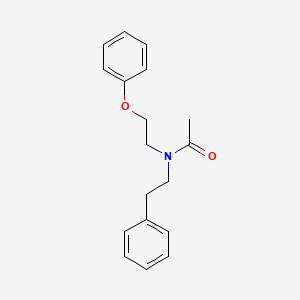
N-Phenethyl-N-(2-phenoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-: is an organic compound belonging to the class of acetamides. It is characterized by the presence of a phenethyl group and a phenoxyethyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- typically involves the reaction of phenethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenethylamine+Phenoxyacetyl chloride→ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-+HCl
Industrial Production Methods: In industrial settings, the production of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Phenethylacetamide: Similar structure but lacks the phenoxyethyl group.
N-(2-Phenylethyl)acetamide: Another related compound with a similar core structure.
Phenoxyacetamide Derivatives: Compounds with variations in the substituents on the phenoxy group.
Uniqueness: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66827-48-3 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2-phenoxyethyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(13-12-17-8-4-2-5-9-17)14-15-21-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
LRIHHWASAANTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCC1=CC=CC=C1)CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



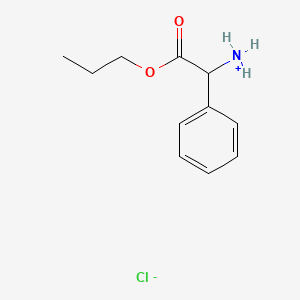

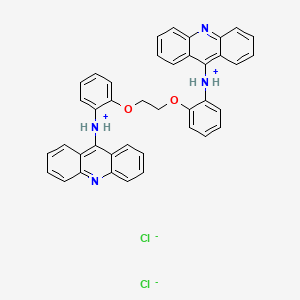
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

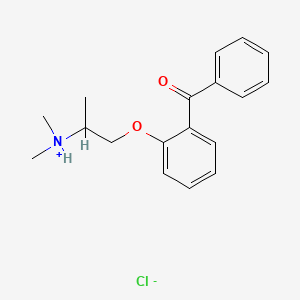
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
